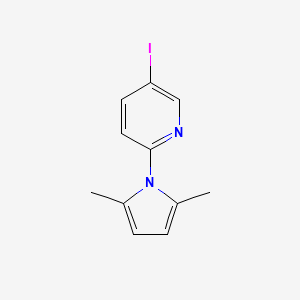

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine

Description

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2/c1-8-3-4-9(2)14(8)11-6-5-10(12)7-13-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDQEPPMUTUFGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=C(C=C2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363010 | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477889-91-1 | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Pyridine Derivatives

The initial step in the synthesis often involves selective halogenation of a pyridine derivative to introduce the iodine atom at the 5-position. This can be achieved by:

- Electrophilic iodination using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to avoid over-iodination or substitution at undesired positions.

- Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which stabilize the intermediate species and facilitate regioselective iodination.

Nucleophilic Substitution and Coupling with Pyrrole

Following iodination, the 2-position of the pyridine ring is functionalized with the 2,5-dimethylpyrrole group via nucleophilic substitution or palladium-catalyzed coupling reactions:

- Nucleophilic substitution : The pyrrole nitrogen acts as a nucleophile attacking the 2-position of the halogenated pyridine under basic conditions (e.g., potassium carbonate or sodium hydride as base) in solvents such as DMF or ethanol.

- Palladium-catalyzed cross-coupling : Suzuki or Buchwald-Hartwig amination reactions can be employed using palladium catalysts (e.g., Pd(OAc)2) and ligands to couple 2,5-dimethylpyrrole boronic acid derivatives or pyrrole precursors with 5-iodopyridine derivatives. Copper co-catalysts (e.g., CuI) may be used to enhance reaction rates.

Solvent and Temperature Optimization

- DMSO and DMF are preferred solvents due to their high polarity and ability to dissolve both organic and inorganic reagents.

- Reaction temperatures are optimized between 70°C and 110°C to balance reaction rate and selectivity, avoiding side reactions such as over-substitution or decomposition.

- Weak bases (e.g., potassium carbonate) are favored over strong bases to improve selectivity and yield.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination of pyridine | N-iodosuccinimide (NIS), catalytic acid | DMF or DMSO | 50–70 | 70–90 | Regioselective iodination at 5-position |

| Nucleophilic substitution | 2,5-dimethylpyrrole, K2CO3 or NaH | DMF, ethanol | 70–90 | 60–85 | Base-mediated substitution at 2-position |

| Pd-catalyzed coupling | Pd(OAc)2, CuI, Et3N | DMSO | 90–110 | 80–95 | Cross-coupling for high yield and purity |

Data synthesized from multiple studies on halogenated pyridine and pyrrole coupling reactions.

Alternative and Green Chemistry Approaches

Recent patents and research have explored solvent-free and catalyst-free methods to minimize environmental impact:

- A two-stage process involving initial solvent-free reaction to form an intermediate, followed by heating (100–200°C) to complete the synthesis without chemical catalysts, reducing waste and pollution.

- Continuous flow reactors have been employed industrially to improve yield, reproducibility, and scalability while adhering to green chemistry principles.

Research Findings and Analytical Data

- The compound’s structure and purity are confirmed by NMR, mass spectrometry, and melting point analysis (melting point ~206–208°C for related derivatives).

- Reaction optimization studies show that DMSO as solvent and potassium carbonate as base at 70°C provide the best balance of yield and selectivity for the coupling step.

- The presence of the iodine substituent facilitates further functionalization via palladium-catalyzed cross-coupling reactions, making this compound a valuable intermediate in pharmaceutical and material science research.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Electrophilic Iodination | NIS, DMF/DMSO, mild acid catalyst | Regioselective, high yield | Requires careful control to avoid over-iodination |

| Nucleophilic Substitution | 2,5-dimethylpyrrole, K2CO3/NaH, DMF | Straightforward, moderate to high yield | Sensitive to base strength and temperature |

| Pd-Catalyzed Coupling | Pd(OAc)2, CuI, Et3N, DMSO, 90–110°C | High yield, scalable | Requires expensive catalysts and inert atmosphere |

| Solvent-Free Thermal Method | Heating 100–200°C, no catalyst | Environmentally friendly | Longer reaction times, specialized equipment |

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodopyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodopyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the iodine atom and the pyrrole ring can enhance its binding affinity to certain molecular targets, leading to its biological effects .

Comparison with Similar Compounds

Compound 14 : 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(2-(2-fluoroethoxy)propyl)-4-methylpyridine

- Structure : Differs in substituent positions (pyrrole at pyridine-2, fluoroethoxypropyl at pyridine-6) and additional methyl group at pyridine-3.

- Synthesis : Prepared via alkylation of pyridine using NaH and 1-bromo-2-fluoroethane in THF (31% yield) .

- Applications : Investigated as a precursor for nitric oxide synthase inhibitors .

Compound 16a : 2-(3-Bromo-5-(trifluoromethyl)phenethyl)-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine

Compound 19 () : 4-({2-[N-(2,5-dimethyl-1H-pyrrol-1-yl)]propanamide}amino)benzenesulfonamide

- Structure : Pyrrole linked via a propanamide bridge to a sulfonamide-substituted benzene ring.

- Characterization : ¹³C-NMR signals at 10.91 ppm (pyrrole CH₃) and 126.69 ppm (pyrrole carbons) confirm structural integrity .

Analogues with Alternative Heterocyclic Cores

3(5)-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole () :

- Structure : Replaces pyridine with a pyrazole ring, altering electronic properties and hydrogen-bonding capacity.

- Applications: Potential intermediate for trifluoromethylated pharmaceuticals .

Compound 16 () : 3-((1H-Pyrrolo[2,3-b]pyridin-6-yl)ethynyl)-5-(2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)ethyl)benzonitrile

- Synthesis: Utilizes Sonogashira coupling, demonstrating versatility in introducing functional groups .

Analogues with Non-Pyridine Backbones

1-(2,6-Diethylphenyl)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-5-oxopyrrolidine-3-carboxamide () :

- Structure : Pyrrole linked to a pyrrolidine-carboxamide scaffold with diethylphenyl substitution.

- Synthesis: Achieved 92% yield via condensation in 2-propanol, indicating efficient reaction conditions .

Comparative Analysis Table

Key Findings and Implications

Structural Flexibility : The 2,5-dimethylpyrrole group is adaptable to diverse backbones (pyridine, benzene, propanediol), enabling tailored electronic and steric properties .

Halogen Influence : Iodine in the target compound may enhance stability and reactivity in cross-coupling reactions compared to fluorine or bromine in analogues .

Synthetic Efficiency: Yields vary significantly (31–92%), with solvent choice (e.g., 2-propanol in ) and catalyst systems (e.g., NaH in ) being critical factors .

Biological Relevance : Pyrrole-pyridine hybrids show promise in enzyme inhibition, driven by π-π stacking and hydrogen-bonding interactions .

Q & A

Q. What are the most reliable synthetic routes for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via the Paal-Knorr reaction, where 2,5-hexanedione reacts with an iodopyridine derivative under catalytic conditions. highlights the use of MgI₂ etherate (3 mol%) to catalyze the condensation of 2-aminopyridine derivatives with 2,5-hexanedione, achieving yields up to 92% in THF at room temperature . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., THF, dioxane) improve reaction homogeneity.

- Catalyst loading : MgI₂ etherate at 3–5 mol% balances efficiency and cost.

- Temperature control : Reactions performed at 0°C to room temperature minimize side products.

Characterization via TLC, ¹H/¹³C NMR, and HRMS is critical to confirm purity .

Q. How can structural contradictions in NMR data for this compound be resolved?

Discrepancies in NMR signals (e.g., pyrrole proton splitting patterns) often arise from rotational isomerism or solvent effects. To resolve these:

- Variable-temperature NMR : Conduct experiments at 25°C to 60°C to observe dynamic equilibria .

- Crystallographic validation : Use SHELXL () for single-crystal X-ray diffraction to unambiguously assign bond geometries .

- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to validate assignments .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound in drug design?

The iodine atom’s polarizable nature and the pyrrole ring’s electron-rich system make this compound a candidate for halogen bonding in medicinal chemistry. Advanced approaches include:

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., α4β2 nicotinic receptors, as in ) .

- SILCS (Site Identification by Ligand Competitive Saturation) : Map hydrophobic and electrostatic hotspots to guide derivatization for allosteric inhibition (e.g., PTP 1B inhibitors in ) .

- QM/MM simulations : Investigate iodine’s role in transition-state stabilization during enzymatic reactions .

Q. How can cross-coupling reactions leverage the iodine substituent for functional diversification?

The 5-iodo group enables Suzuki-Miyaura and Stille couplings for late-stage functionalization:

- Boronic ester intermediates : Synthesize 5-boronate derivatives (e.g., using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for Suzuki reactions () .

- Catalytic systems : Employ Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O (105°C) for high-yield couplings with aryl/heteroaryl boronic acids .

- Post-functionalization assays : Validate new derivatives via in vitro receptor binding (e.g., ³H-nicotine displacement assays in rat brain homogenates) .

Q. What experimental and computational strategies address low reproducibility in scaled-up synthesis?

Batch-to-batch variability often stems from trace metal contaminants or incomplete catalyst activation. Mitigation strategies:

- Strict anhydrous conditions : Use molecular sieves and argon atmospheres during reagent handling .

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.

- Machine learning : Train models on historical reaction data (e.g., solvent, catalyst, temperature) to predict optimal conditions .

Methodological Challenges

Q. How can crystallographic data resolve ambiguities in solid-state packing and polymorphism?

Polymorphs may form due to the compound’s planar pyrrole-pyridine system. To address this:

- High-resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve weak diffraction signals .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···I, π-stacking) using CrystalExplorer .

- Thermal analysis : Perform DSC/TGA to correlate packing motifs with thermal stability .

Q. What in vitro assays are most effective for evaluating bioactivity while minimizing false positives?

- Radioligand displacement : Use ³H-nicotine in rat brain homogenates () with stringent washing (3x PBS, 4°C) to reduce nonspecific binding .

- Cellular cytotoxicity : Screen derivatives in HEK293 or SH-SY5Y cells via MTT assays, controlling for iodine’s photolability .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ/k𝒹) to α4β2 receptors at 25°C in HBS-EP buffer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.